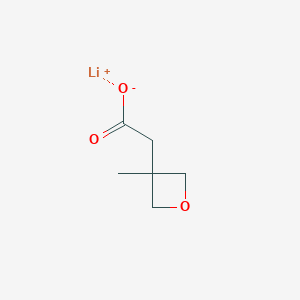

Lithium 2-(3-methyloxetan-3-yl)acetate

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

lithium;2-(3-methyloxetan-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3.Li/c1-6(2-5(7)8)3-9-4-6;/h2-4H2,1H3,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSASHCZASQRNY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1(COC1)CC(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9LiO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular structure and weight of Lithium 2-(3-methyloxetan-3-yl)acetate

An In-Depth Technical Guide to Lithium 2-(3-methyloxetan-3-yl)acetate

Abstract

This technical guide provides a comprehensive overview of Lithium 2-(3-methyloxetan-3-yl)acetate, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document details the molecule's structure, molecular weight, and physicochemical properties. A proposed synthetic pathway and detailed experimental protocols for its preparation and characterization are presented. Furthermore, this guide explores the strategic application of the 3-methyloxetane motif in drug design, focusing on its role as a bioisostere to enhance critical pharmacokinetic and pharmacodynamic properties. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile compound in their research endeavors.

Introduction: The Oxetane Moiety in Modern Drug Discovery

The oxetane ring, a four-membered cyclic ether, has garnered substantial attention in medicinal chemistry programs as a valuable structural motif.[1][2] Characterized by its significant ring strain (approx. 106 kJ·mol⁻¹), the oxetane moiety is a compact, polar, and three-dimensional scaffold that can profoundly influence the properties of a parent molecule.[1] Unlike its carbocyclic analogue, cyclobutane, the presence of the oxygen atom renders the oxetane ring relatively planar and imparts a distinct dipole moment.[1]

In drug design, oxetanes are frequently employed as bioisosteric replacements for common functional groups such as gem-dimethyl and carbonyl groups.[1][2][3][4] This substitution can lead to marked improvements in key drug-like properties, including:

-

Aqueous Solubility: The polarity of the oxetane oxygen can enhance interactions with water, often improving the solubility of poorly soluble compounds.[1][2]

-

Metabolic Stability: The strained ring is often more resistant to metabolic degradation by cytochrome P450 enzymes compared to more conventional groups.[1]

-

Lipophilicity: Incorporation of an oxetane can modulate a compound's lipophilicity (LogP), which is a critical parameter for cell permeability and overall pharmacokinetics.[1]

-

P-glycoprotein (P-gp) Efflux: Strategic placement of oxetane motifs has been shown to mitigate P-gp efflux, a common mechanism of drug resistance.[1]

Given these advantages, oxetane-containing building blocks like Lithium 2-(3-methyloxetan-3-yl)acetate are valuable tools for fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of therapeutic candidates.[1]

Molecular Structure and Physicochemical Properties

Molecular Structure and Formula

Lithium 2-(3-methyloxetan-3-yl)acetate is the lithium salt of 2-(3-methyloxetan-3-yl)acetic acid. The structure consists of an acetate group where the alpha-carbon is attached to the C3 position of a 3-methyloxetane ring.

-

Molecular Formula: C₆H₉LiO₃[5]

-

Canonical SMILES: CC1(COC1)CC(=O)[O-].[Li+]

-

InChI Key: CWBDORJPANBOOX-UHFFFAOYSA-N (for the parent acid)[5]

Caption: 2D Structure of Lithium 2-(3-methyloxetan-3-yl)acetate

Molecular Weight and Properties

The fundamental properties of the molecule are summarized in the table below. The data for the parent acid are derived from public chemical databases, and the properties of the lithium salt are calculated therefrom.

| Property | Value | Source |

| Parent Acid | ||

| IUPAC Name | 2-(3-methyloxetan-3-yl)acetic acid | [5] |

| Molecular Formula | C₆H₁₀O₃ | [5] |

| Molecular Weight | 130.14 g/mol | [5] |

| Monoisotopic Mass | 130.06299 Da | [5] |

| Lithium Salt | ||

| IUPAC Name | Lithium 2-(3-methyloxetan-3-yl)acetate | |

| Molecular Formula | C₆H₉LiO₃ | [5] |

| Molecular Weight | 136.08 g/mol | Calculated |

| Appearance | Expected to be a white to off-white crystalline solid | [6][7] |

| Solubility | Expected to be moderately to highly soluble in water | [6] |

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis of Lithium 2-(3-methyloxetan-3-yl)acetate can be logically achieved via a two-step process starting from a suitable precursor, methyl 2-(3-methyloxetan-3-yl)acetate. This involves the saponification (hydrolysis) of the methyl ester to the parent carboxylic acid, followed by neutralization with a lithium base to form the final salt. This method is a standard and reliable procedure for converting esters to their corresponding carboxylate salts.[2]

Caption: Synthetic workflow for the target compound.

Experimental Protocol: Synthesis of 2-(3-methyloxetan-3-yl)acetic Acid

This protocol describes the hydrolysis of the methyl ester precursor. The choice of lithium hydroxide (LiOH) as the base is strategic, as it allows for a direct path to the lithium salt in the subsequent step, although other bases like NaOH could also be used.[2]

-

Reaction Setup: To a solution of methyl 2-(3-methyloxetan-3-yl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio), add lithium hydroxide monohydrate (1.5 eq).

-

Reaction Execution: Stir the resulting mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the starting ester. The reaction is typically complete within 2-4 hours.

-

Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water.

-

Purification: Wash the aqueous layer with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material or non-acidic impurities.

-

Isolation: Carefully acidify the aqueous layer to a pH of ~2-3 using 1M HCl. The carboxylic acid product may precipitate or can be extracted with an organic solvent like ethyl acetate (3x).

-

Final Processing: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(3-methyloxetan-3-yl)acetic acid, which can be used directly in the next step or purified further by chromatography if necessary.

Experimental Protocol: Formation of Lithium 2-(3-methyloxetan-3-yl)acetate

-

Reaction Setup: Dissolve the crude 2-(3-methyloxetan-3-yl)acetic acid (1.0 eq) in a suitable solvent such as water or ethanol.

-

Salt Formation: Add a stoichiometric amount (1.0 eq) of an aqueous solution of lithium hydroxide or a slurry of lithium carbonate. Effervescence (CO₂) will be observed if lithium carbonate is used.

-

Isolation: Stir the solution until the reaction is complete (the acid is fully dissolved and/or effervescence ceases). The lithium salt can then be isolated by removing the solvent under reduced pressure (lyophilization from water is often effective) to yield Lithium 2-(3-methyloxetan-3-yl)acetate as a solid.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the methyl group, characteristic multiplets for the oxetane ring protons (typically in the 4-5 ppm region), and a singlet for the α-protons of the acetate moiety.[8][9]

-

¹³C NMR: Key signals would correspond to the quaternary carbon of the oxetane ring, the oxetane methylene carbons (~80 ppm), the methyl carbon, the acetate methylene carbon, and the carboxylate carbon (~170-180 ppm).[10]

-

-

Infrared (IR) Spectroscopy: The IR spectrum of the parent acid would show a broad O-H stretch (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700-1725 cm⁻¹). For the lithium salt, the O-H band will disappear, and the carbonyl peak will shift to a lower wavenumber (~1550-1610 cm⁻¹), characteristic of a carboxylate salt.[8]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode for the parent acid should show a prominent peak for [M-H]⁻ at m/z 129.05. For the lithium salt, positive ion mode would show [M+H]⁺ (from protonation of the carboxylate) or potentially clusters like [M+Li]⁺.[5]

Applications in Medicinal Chemistry

Role as a Bioisostere

The 3-methyl-3-oxetanyl group is an effective bioisostere for the gem-dimethyl group, a common structural feature in many bioactive molecules.[1] While sterically similar, the oxetane introduces polarity and a hydrogen bond acceptor site without significantly increasing molecular weight. This substitution can disrupt undesirable metabolic pathways (e.g., oxidation of a methyl group) and improve interactions with polar residues in a protein binding pocket.[1][3]

Impact on Pharmacokinetic Properties

The primary utility of incorporating building blocks like Lithium 2-(3-methyloxetan-3-yl)acetate is to optimize the pharmacokinetic profile of a lead compound. The carboxylic acid handle provides a point for attachment (e.g., amide bond formation), while the oxetane moiety works to enhance drug-like properties. Numerous studies have demonstrated that the introduction of an oxetane ring can lead to:

-

Significantly improved aqueous solubility.[1]

-

Increased metabolic stability in human and rodent liver microsomes.[1]

-

Reduced lipophilicity, which can help in avoiding toxicity and non-specific binding.

-

Improved cell permeability and oral bioavailability.

For instance, replacing a metabolically labile group with a 3,3-disubstituted oxetane has been a successful strategy in developing robust inhibitors for targets such as the ALDH1A subfamily of enzymes.[1]

Conclusion

Lithium 2-(3-methyloxetan-3-yl)acetate is a specialized chemical reagent with significant potential in the field of drug discovery. Its unique structure combines a versatile carboxylic acid functional group with the beneficial physicochemical properties imparted by the 3-methyloxetane ring. By serving as a polar, stable, and low-molecular-weight building block, it enables medicinal chemists to systematically address common challenges in lead optimization, such as poor solubility and metabolic instability. The synthetic protocols and analytical data presented in this guide provide a solid foundation for the effective application of this compound in the synthesis of next-generation therapeutics.

References

- Al-Mawla, L. A., Al-Sanea, M. M., & Abdel-Aziz, M. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 15(1), 22-54.

- BLDpharm. (n.d.). 2-[(3-Methyloxetan-3-yl)methoxy]acetic acid.

- BenchChem. (n.d.). 2-(Oxetan-3-yl)acetic acid.

- American Elements. (n.d.). Lithium Acetate.

- Chem-Impex International. (n.d.). 3-Amino-3-methyloxetane.

- Fisher Scientific. (n.d.). CAS RN 2444-37-3.

- 001CHEMICAL. (n.d.). 3-Oxetaneacetic acid, α-methyl-, ethyl ester (ACI).

- Reddy, T. S., Vineel, B. G., Naidu, A., & Dubey, P. K. (2015). Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-Ylamines. Connect Journals.

- CymitQuimica. (n.d.). 3-Oxetanecarboxylic acid, 3-methyl-.

- Ramirez, A., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5135.

- PureSynth. (n.d.). 3-Methyl-3-Oxetanecarboxylic Acid 98.0%(GC).

- Xu, H., et al. (2019). Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues as Microtubule-Targeting Agents. Journal of Medicinal Chemistry, 62(7), 3374-3390.

- Foley, D. J., et al. (2021). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres Through Matched Molecular Pair Analysis. MedChemComm, 12, 1534-1540.

- Alanazi, M. M., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. RSC Advances, 11(36), 22187-22203.

- Foley, D. J., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Publishing.

- Chem-Impex International. (n.d.). 3-Methyl-3-oxetanecarboxylic acid.

- Tantillo, D. J., et al. (2021). Natural Products Containing the Oxetane and Related Moieties Present Additional Challenges for Structure Elucidation: A DU8+ Computational Case Study.

- National Center for Biotechnology Information. (n.d.).

- Wuts, P. G. M., & North, N. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11947-11991.

- U.S. Environmental Protection Agency. (n.d.). Acetic acid, 2-(3-methylbutoxy)-, 2-propen-1-yl ester.

- National Center for Biotechnology Information. (n.d.). Lithium 2-(oxetan-3-yloxy)

- Wikipedia. (n.d.).

- PubChemLite. (n.d.). 2-(3-methyloxetan-3-yl)acetic acid (C6H10O3).

- TCI Chemicals. (n.d.). Lithium 2-(Oxetan-3-yl)acetate.

- Sigma-Aldrich. (n.d.). Lithium acetate.

- PubChemLite. (n.d.). 2-(3-methyloxolan-3-yl)acetic acid (C7H12O3).

- MilliporeSigma. (n.d.). 3-Methyloxetane-3-carboxylic acid.

- Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- Snyder, J. P., et al. (2002). A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine. Journal of Organic Chemistry, 67(16), 5738-5741.

- ChemScene. (n.d.). (2,2-Dimethyloxetan-3-yl)methanol.

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(Oxetan-3-yl)acetic acid|Research Chemical [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. PubChemLite - 2-(3-methyloxetan-3-yl)acetic acid (C6H10O3) [pubchemlite.lcsb.uni.lu]

- 6. americanelements.com [americanelements.com]

- 7. Lithium acetate - Wikipedia [en.wikipedia.org]

- 8. connectjournals.com [connectjournals.com]

- 9. mdpi.com [mdpi.com]

- 10. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Lithium 2-(3-methyloxetan-3-yl)acetate CAS number and safety data sheet

Advanced Reagent Profile & Application Protocols

Part 1: Executive Technical Summary

Lithium 2-(3-methyloxetan-3-yl)acetate (CAS: 1951438-99-5) is a specialized carboxylate reagent used primarily in medicinal chemistry as a robust, modular building block. It serves as a critical delivery vehicle for the 3-methyloxetan-3-yl moiety—a high-value bioisostere for gem-dimethyl and carbonyl groups.

Unlike its free acid counterpart, the lithium salt form is engineered to mitigate the inherent acid-sensitivity of the oxetane ring. By avoiding the acidic workup typically required to isolate carboxylic acids, this reagent preserves the structural integrity of the strained four-membered ether, ensuring high fidelity in downstream coupling reactions.

Chemical Identity & Core Properties

| Property | Specification |

| Chemical Name | Lithium 2-(3-methyloxetan-3-yl)acetate |

| CAS Number | 1951438-99-5 |

| Parent Acid CAS | 933727-35-6 |

| Molecular Formula | C₆H₉LiO₃ |

| Molecular Weight | 136.08 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, Methanol; Sparingly soluble in THF |

| Storage | Hygroscopic; Store at 2–8°C under inert atmosphere (Ar/N₂) |

Part 2: Strategic Utility in Drug Design

The Oxetane Advantage

In modern drug discovery, the 3,3-disubstituted oxetane ring is a privileged motif.[1][2] It functions as a bioisostere for:

-

Gem-dimethyl groups: Reduces lipophilicity (LogD) while maintaining steric bulk.

-

Carbonyl groups: Acts as a hydrogen bond acceptor but without the metabolic liability of a ketone or ester.

Why the Lithium Salt? (The "Acid-Avoidance" Strategy)

The oxetane ring is kinetically stable to basic and nucleophilic conditions but thermodynamically unstable in the presence of Brønsted or Lewis acids. Acid-catalyzed ring opening (hydrolysis to the diol) is a primary failure mode during the synthesis of oxetane-containing building blocks.

-

Free Acid Risk: Isolating 2-(3-methyloxetan-3-yl)acetic acid typically requires acidification of a saponification mixture to pH 2–3, which can trigger ring opening.

-

Lithium Salt Solution: The lithium salt is generated via mild hydrolysis with LiOH, followed by lyophilization. This process never drops below pH 7, guaranteeing the survival of the strained ring. Furthermore, lithium carboxylates often exhibit superior solubility in polar organic solvents (like DMF or DMA) compared to sodium salts, facilitating direct use in amide coupling reactions.

Part 3: Synthesis & Preparation Logic

The preparation of this reagent follows a "Safety-First" synthetic logic designed to protect the oxetane ring.

Synthetic Pathway Diagram

Figure 1: The synthetic workflow prioritizes pH control, utilizing lyophilization to isolate the product without acidification.

Detailed Experimental Protocol

Objective: Synthesis of Lithium 2-(3-methyloxetan-3-yl)acetate from Methyl 2-(3-methyloxetan-3-yl)acetate.

Reagents:

-

Methyl 2-(3-methyloxetan-3-yl)acetate (1.0 eq)

-

Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.05 eq)

-

Tetrahydrofuran (THF) (HPLC Grade)

-

Deionized Water

Procedure:

-

Dissolution: In a round-bottom flask, dissolve Methyl 2-(3-methyloxetan-3-yl)acetate in a mixture of THF and water (3:1 v/v). The concentration should be approximately 0.2 M.

-

Hydrolysis: Cool the solution to 0°C. Add LiOH·H₂O (1.05 eq) in a single portion.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor consumption of the ester via TLC or LC-MS.

-

Critical Check: Ensure the pH remains basic (>8). Do not neutralize.

-

-

Concentration: Remove the THF under reduced pressure (rotary evaporator, bath temp < 40°C).

-

Washing (Optional): If unreacted ester remains, extract the aqueous residue once with diethyl ether. Discard the organic layer.

-

Isolation: Freeze the remaining aqueous phase (containing the product) and lyophilize (freeze-dry) for 24–48 hours.

-

Result: The product is obtained as a white, free-flowing powder.

-

Yield: Typically >95% quantitative conversion.

-

Part 4: Safety Data Sheet (SDS) Summary

While specific toxicological data for this exact salt may be limited, its safety profile is derived from the parent oxetane and general lithium carboxylates.

Hazard Identification (GHS Classification)

| Hazard Class | Category | Statement | Code |

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed | H302 |

| Skin Irritation | Category 2 | Causes skin irritation | H315 |

| Eye Irritation | Category 2A | Causes serious eye irritation | H319 |

| STOT - Single Exp. | Category 3 | May cause respiratory irritation | H335 |

Handling & Storage Decision Tree

Figure 2: Critical handling parameters emphasizing moisture control and acid avoidance.

First Aid Measures

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Wash with soap and water. Lithium salts can be irritating; rinse thoroughly.

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER if feeling unwell.

Part 5: Application in Peptide Coupling

The primary application of this lithium salt is the direct introduction of the oxetane motif into amines (e.g., amino acids, drug scaffolds).

Standard Coupling Protocol:

-

Activation: Suspend Lithium 2-(3-methyloxetan-3-yl)acetate (1.0 eq) in DMF.

-

Acid Release (In Situ): Add HATU (1.1 eq) and DIPEA (3.0 eq).

-

Note: The coupling agent (HATU) activates the carboxylate faster than the mild acidity of the coupling environment can degrade the oxetane.

-

-

Addition: Add the amine partner (1.0 eq).

-

Reaction: Stir at RT for 2–16 hours.

-

Workup: Dilute with EtOAc, wash with NaHCO₃ (sat) and Brine. Avoid acidic washes (e.g., 1N HCl) during workup; use citric acid (5%) only if strictly necessary and for short duration.

References

-

Sigma-Aldrich. (n.d.). 2-(3-Methyloxetan-3-yl)acetic acid lithium salt Product Analysis. Retrieved from

-

Wuitschik, G., et al. (2010). "Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group."[1][3] Angewandte Chemie International Edition, 49(48), 8993-8995.

-

Burkhard, J. A., et al. (2010). "Oxetanes in Medicinal Chemistry: Synthesis and Evaluation." Journal of Medicinal Chemistry, 53(19), 7119-7143.

-

ChemicalBook. (2024). Lithium 2-(3-methyloxetan-3-yl)acetate CAS 1951438-99-5 Entry.[4] Retrieved from

-

Müller, K., et al. (2012). "Oxetanes as Versatile Elements in Drug Discovery."[1][2][5] Synlett, 23(16), 2307-2314.

Sources

- 1. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 2-(3-METHYLOXETAN-3-YL)ACETIC ACID LITHIUM SALT | 1951438-99-5 [m.chemicalbook.com]

- 5. Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Characteristics of 3-Methyloxetan-3-yl Acetate Derivatives

This guide serves as an advanced technical reference for the thermodynamic characterization of 3-methyloxetan-3-yl acetate and its functional derivatives. It is designed for application scientists and process engineers optimizing ring-opening polymerization (ROP) formulations or evaluating oxetane-based bioisosteres in drug discovery.

Technical Whitepaper | Version 2.4

Executive Summary

The 3,3-disubstituted oxetane scaffold represents a thermodynamic anomaly in organic synthesis: a kinetically stable ether that conceals high potential energy (~106–107 kJ/mol of ring strain). 3-methyloxetan-3-yl acetate (MOXA) serves as a pivotal model compound, bridging the gap between stable pharmaceutical bioisosteres and high-energy polymeric precursors. This guide details the thermodynamic landscape of MOXA, focusing on its enthalpy of formation, ring-opening polymerization (ROP) energetics, and thermal decomposition profiles.

Structural Thermodynamics & Ring Strain

The defining thermodynamic feature of 3-methyloxetan-3-yl acetate is the Ring Strain Energy (RSE) stored within the four-membered ether ring. Unlike unstrained ethers (e.g., diethyl ether), the oxetane ring possesses significant angle strain and torsional strain (Pitzer strain).

The "Spring-Loaded" Mechanism

The C-O-C bond angle in the oxetane ring is approximately 91.5°, significantly compressed from the ideal tetrahedral angle of 109.5°. This compression creates a "spring-loaded" thermodynamic state.

-

Standard Enthalpy of Ring Strain:

(25.4 kcal/mol). -

Basicity (

): The ring oxygen is more basic (

Substituent Effects (The Acetate Group)

The acetate group at the C3 position introduces steric bulk and inductive effects that modulate this stability:

-

Inductive Stabilization: The electron-withdrawing acetate group slightly decreases the electron density on the ring oxygen, theoretically raising the activation energy for cationic attack compared to the parent alcohol (3-methyl-3-oxetanemethanol).

-

Gem-Dimethyl Effect: The 3-methyl group creates a Thorpe-Ingold effect, favoring ring closure during synthesis but imposing steric hindrance during polymerization.

Enthalpy of Polymerization ( )

For material scientists, the primary thermodynamic value of interest is the enthalpy of Ring-Opening Polymerization (ROP). This exothermic release is the driving force for curing MOXA-based resins.

Thermodynamic Parameters

The polymerization of MOXA is driven by enthalpy (

| Parameter | Typical Value | Note |

| Highly exothermic; requires heat management in bulk. | ||

| Negative entropy change due to chain ordering. | ||

| Ceiling Temperature ( | Polymerization is thermodynamically favorable up to high temperatures. |

Mechanism Visualization

The following diagram illustrates the thermodynamic cascade from the strained monomer to the relaxed polyether chain.

Figure 1: Reaction coordinate flow for the Cationic Ring-Opening Polymerization of MOXA derivatives.

Thermal Stability & Decomposition (DSC/TGA Analysis)

Understanding the thermal ceiling of MOXA derivatives is critical for handling. Oxetane esters exhibit a distinct two-stage thermal profile.

Thermal Decomposition Profile

-

Onset Temperature (

): Pure 3-methyloxetan-3-yl acetate is typically stable up to 180–200°C . -

Degradation Mechanism:

-

Stage 1 (Volatilization/Side-Chain Loss): Loss of the acetate group via ester pyrolysis (if acidic impurities are present).

-

Stage 2 (Ring Fragmentation): At temperatures

, the oxetane ring fragments into formaldehyde and alkene derivatives.

-

Energetic Derivatives Warning

If the acetate is substituted with a nitrate group (e.g., 3-nitratomethyl-3-methyloxetane, NIMMO), the thermodynamic profile changes drastically.

-

Exotherm Onset:

(violent decomposition). -

Heat of Decomposition:

. -

Note: Always verify the exact derivative structure before thermal analysis.

Experimental Protocols for Thermodynamic Profiling

To generate valid thermodynamic data for MOXA derivatives, the following "Self-Validating" protocols are recommended.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine melting point (

-

Sample Prep: Weigh 2–5 mg of MOXA derivative into a Tzero aluminum pan. Hermetically seal to prevent volatilization of the monomer.

-

Standardization: Calibrate heat flow using Indium (

) and Zinc ( -

Cycle 1 (Thermal History): Cool to

, hold for 5 min, then ramp to -

Cycle 2 (Measurement): Cool to

, then ramp to -

Validation:

-

Glass Transition (

): Look for a step change in heat capacity (typically -

Exotherm: A broad peak between

and

-

Protocol B: Isothermal Calorimetry for ROP Kinetics

Objective: Measure the enthalpy of polymerization (

-

Formulation: Mix MOXA monomer with 1.0 wt% cationic initiator (e.g., iodonium salt).

-

Equilibration: Stabilize DSC cell at reaction temperature (e.g.,

). -

Trigger: Introduce light (Photo-DSC) or rapid mixing.

-

Integration: Integrate the area under the heat flow curve (

) over time ( -

Calculation:

Synthesis & Purification Workflow

Thermodynamic data is only as good as the sample purity. Impurities (especially acids) can catalyze premature ring opening, skewing DSC baselines.

Figure 2: Synthesis and purification workflow to ensure thermodynamic data integrity.

Bioisosteric Implications

In drug development, the thermodynamic stability of the oxetane ring in biological media is paramount.

-

Metabolic Stability: The 3,3-disubstitution pattern blocks oxidative metabolism at the

-carbon, a common failure mode for ethers. -

Solvation Thermodynamics: The high dipole moment of the oxetane ring (

D) increases aqueous solubility compared to gem-dimethyl analogs, lowering

References

-

Wuitschik, G., et al. (2010). Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group. Angewandte Chemie International Edition. Link

-

Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes. The Journal of Organic Chemistry. Link

-

Crivello, J. V., & Sasaki, H. (1994). Kinetics and Mechanism of the Cationic Polymerization of Oxetanes. Journal of Macromolecular Science. Link

-

Pellissier, H. (2013). Recent developments in the ring-opening polymerization of lactones and related cyclic monomers. Tetrahedron. Link

-

Dubois, P., et al. (2009). Enthalpy and Entropy of Polymerization of Cyclic Ethers. Polymer Handbook. Link

Electronic Properties of the 3-Methyloxetan-3-yl Ring System

Executive Summary: The "Magic Oxetane" Effect

In modern medicinal chemistry, the 3-methyloxetan-3-yl moiety has emerged as a premier bioisostere for the gem-dimethyl group (

This guide details the electronic architecture of this ring system, quantifying its impact on lipophilicity (LogD) , basicity (pKa) , and metabolic stability .[1][2] It provides actionable protocols for its installation and validates its utility in modulating solubility without compromising potency.

Electronic Architecture & Dipole Dynamics

The 3-methyloxetan-3-yl group is not merely a polar spacer; it is an electronic modulator. Unlike the lipophilic gem-dimethyl group, the oxetane ring possesses a significant permanent dipole moment due to the electronegative oxygen atom and the strained ring geometry.

Dipole Moment and Solvation

The oxetane ring exhibits a dipole moment (

-

Mechanism: The C-O bonds in the strained 4-membered ring create a strong directional dipole.

-

Solvation: The exposed lone pairs on the oxygen atom are sterically accessible, allowing for specific hydrogen bond acceptance from water molecules. This "solvation shell" effect is the primary driver for the solubility improvements observed (often 10–100 fold).

Inductive Effects (-I) and pKa Modulation

One of the most powerful applications of the 3-methyloxetan-3-yl group is its ability to modulate the basicity of adjacent amines.

-

The Effect: The oxetane oxygen exerts a strong electron-withdrawing inductive effect (-I) through the

-framework. -

Quantification: Attaching a 3-methyloxetan-3-yl group directly to an amine (or

to it) typically lowers the pKa by 2.0 – 3.0 units compared to the gem-dimethyl analogue. -

Strategic Value: This reduction in basicity is critical for:

-

Reducing hERG channel inhibition (often driven by high basicity).

-

Improving membrane permeability by increasing the fraction of neutral species at physiological pH.

-

Comparative Electronic Profile

| Property | gem-Dimethyl | Cyclobutane | 3-Methyloxetan-3-yl | Impact |

| Dipole Moment ( | ~0 D | ~0 D | ~1.9 – 2.2 D | Increases aqueous solubility. |

| H-Bond Acceptor | No | No | Yes (Weak-Moderate) | Enhances solvation; specific binding interactions. |

| Lipophilicity ( | Reference (0) | +0.4 | -0.8 to -3.0 | Lowers LogP significantly; reduces non-specific binding. |

| Ring Strain | 0 kcal/mol | ~26 kcal/mol | ~25-26 kcal/mol | Reactive potential; metabolic stability is maintained. |

| pKa Influence ( | Reference | Minimal | -2.5 to -3.0 units | Reduces basicity; improves permeability/safety. |

Structural Dynamics: The Puckering Effect

The 3-methyloxetan-3-yl ring is not planar. It exists in a puckered conformation to relieve torsional strain (eclipsing interactions) between adjacent methylene hydrogens.

-

Puckering Angle: Typically 8° – 16° , depending on substituents.[1][2]

-

Geminal Substitution: The 3,3-disubstitution pattern (methyl + scaffold) locks the conformation, directing the oxygen lone pairs into a predictable vector.[1] This rigidity prevents the "floppiness" often associated with linear ether chains, reducing the entropic penalty upon protein binding.[1]

Visualization: The Bioisosteric Swap

The following diagram illustrates the logical flow of replacing a gem-dimethyl group with a 3-methyloxetan-3-yl moiety to solve specific ADME issues.

Figure 1: Decision logic for deploying the 3-methyloxetan-3-yl bioisostere in lead optimization.

Synthetic Integration Protocols

Installing the 3-methyloxetan-3-yl group requires specific protocols to avoid ring opening (acid sensitivity) or polymerization. The two most common entry points are nucleophilic substitution (using the iodide) and reductive amination (using the ketone).

Protocol A: Installation via 3-Iodo-3-methyloxetane (Alkylation)

This is the standard method for attaching the ring to phenols, amines, or carbon nucleophiles.[1]

Reagents:

-

3-Iodo-3-methyloxetane (commercially available or synthesized from the tosylate).

-

Base:

or -

Solvent: DMF or DMSO (Polar aprotic solvents accelerate the

reaction).

Step-by-Step Workflow:

-

Preparation: Dissolve the nucleophile (e.g., phenol derivative) in anhydrous DMF (0.1 M).

-

Deprotonation: Add

(2.0 equiv).[1] Stir at RT for 30 mins. -

Alkylation: Add 3-iodo-3-methyloxetane (1.5 – 2.0 equiv).

-

Reaction: Heat to 80–100 °C in a sealed tube. Note: The reaction is sluggish due to the neopentyl-like steric hindrance at the electrophilic center.

-

Workup: Dilute with EtOAc, wash with water/brine.[1][2] Crucial: Do not use acidic washes (e.g., 1M HCl) as this may open the oxetane ring.[1]

Protocol B: Reductive Amination (via 3-Oxetanone)

Used to synthesize 3-amino-oxetanes. Note that 3-oxetanone is the precursor, and the methyl group must be installed via Grignard before or the amine installed after depending on the target. For 3-methyloxetan-3-yl-amine specifically:

-

Starting Material: 3-oxetanone.

-

Step 1 (Imine Formation): React 3-oxetanone with the desired amine (

) in -

Step 2 (Nucleophilic Addition): Add Methylmagnesium bromide (

) at -78 °C. -

Result: This installs the methyl group and the amine at the same carbon (3-position), creating the quaternary center.

Synthetic Workflow Diagram

Figure 2: Synthetic pathways for integrating the 3-methyloxetan-3-yl motif.

Metabolic Stability & Safety

A common misconception is that the strained oxetane ring is metabolically labile. In practice, the 3-methyloxetan-3-yl group is highly robust.

-

Oxidative Stability: The quaternary center at the 3-position blocks

-hydroxylation. Unlike a cyclohexyl or gem-dimethyl group, there are no abstractable hydrogens at the metabolic "soft spot."[1] -

Hydrolytic Stability: While oxetanes can be opened by strong acids, they are stable at physiological pH (7.[2]4) and generally survive gastric pH long enough for absorption.

-

Metabolite Profile: The primary metabolic route (if it occurs) is often ring opening to the corresponding diol, which is highly polar and rapidly excreted, preventing the formation of toxic reactive metabolites.

References

-

Wuitschik, G., et al. (2010).[1][2] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [1]

-

Burkhard, J. A., et al. (2010).[1][2] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [1]

-

Bull, J. A., et al. (2016).[1][2] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2][3][4] Chemical Reviews. [1]

-

Müller, K., et al. (2007).[1][2] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. (Context on polarity/bioisosterism). [1]

-

Barnes-Seeman, D. (2012).[1] "The Role of Oxetanes in Drug Discovery." Current Topics in Medicinal Chemistry.

Sources

- 1. Functional Activity of Enantiomeric Oximes and Diastereomeric Amines and Cyano Substituents at C9 in 3-Hydroxy-N-phenethyl-5-phenylmorphans [mdpi.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes & Protocols: Strategic Alkylation of Lithium 2-(3-methyloxetan-3-yl)acetate

Abstract

The 3,3-disubstituted oxetane motif is a cornerstone of modern medicinal chemistry, prized for its ability to act as a metabolically stable bioisostere for gem-dimethyl and carbonyl groups.[1][2][3] This guide provides a comprehensive technical overview and detailed protocols for the α-alkylation of 2-(3-methyloxetan-3-yl)acetic acid via its lithium enolate. We will explore the critical parameters for the generation of Lithium 2-(3-methyloxetan-3-yl)acetate and its subsequent reaction with electrophiles, a key carbon-carbon bond-forming reaction for the synthesis of novel pharmaceutical building blocks. The protocols herein are designed to ensure high yields and minimize side reactions, leveraging the unique properties of lithium diisopropylamide (LDA) under cryogenic conditions.

Scientific Rationale and Mechanistic Overview

The alkylation of carboxylic acid derivatives proceeds through the formation of a nucleophilic enolate intermediate. For this transformation to be synthetically useful, the enolate must be generated quantitatively and irreversibly in the absence of competing nucleophiles or bases that could react with the alkylating agent.[4][5]

The Critical Role of Lithium Diisopropylamide (LDA)

Direct deprotonation of the α-carbon of 2-(3-methyloxetan-3-yl)acetic acid requires a very strong, non-nucleophilic, and sterically hindered base. Lithium diisopropylamide (LDA) is the reagent of choice for several key reasons:

-

High Basicity: With a pKa of approximately 36, LDA is more than capable of quantitatively deprotonating the α-carbon of the starting carboxylic acid (typical pKa ~20-25), driving the equilibrium entirely towards the enolate.[4][6]

-

Steric Hindrance: The bulky isopropyl groups on LDA prevent it from acting as a nucleophile and attacking the electrophilic carbon of the carboxylate or the subsequently added alkyl halide.[6][7] This selectivity is crucial for achieving high yields of the desired C-alkylated product.

-

Solubility & Kinetics: LDA is highly soluble in ethereal solvents like tetrahydrofuran (THF), even at cryogenic temperatures (-78 °C), allowing for homogeneous and rapid enolate formation.[4] Performing the reaction at -78 °C ensures kinetic control, favoring the desired deprotonation pathway over potential side reactions.[7]

Reaction Mechanism

The overall process involves two distinct, sequential steps:

-

Enolate Formation: The process begins with the deprotonation of the carboxylic acid at both the acidic carboxyl proton and the α-carbon proton using two equivalents of LDA. This generates a dianion, a dilithium enediolate, which is a potent carbon-centered nucleophile.

-

S

N2 Alkylation: The pre-formed enolate is then treated with an alkyl halide. The enolate attacks the electrophilic carbon of the alkyl halide in a classic SN2 fashion, displacing the halide and forming a new carbon-carbon bond at the α-position.[5][8]

The workflow ensures that the nucleophile (enolate) is fully formed before the electrophile (alkyl halide) is introduced, which prevents self-condensation or other undesirable reactions.[9]

Caption: High-level overview of the two-stage alkylation process.

Experimental Protocols

Safety Notice: This procedure involves pyrophoric (n-Butyllithium), flammable (THF, hexanes), and corrosive reagents. All steps must be performed by trained personnel in a certified chemical fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.

Protocol 1: In-Situ Preparation of Lithium Diisopropylamide (LDA) Solution (0.5 M in THF)

Rationale: While commercially available, freshly prepared LDA often exhibits higher reactivity and leads to more reproducible results. This protocol describes the preparation from diisopropylamine and n-butyllithium.

Materials:

-

Diisopropylamine (freshly distilled from CaH₂)

-

n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined, e.g., 2.5 M)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum, add anhydrous THF (e.g., 80 mL for a 0.5 M solution).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add diisopropylamine (1.05 equivalents relative to n-BuLi) via syringe.

-

While maintaining the temperature at -78 °C, add n-butyllithium solution (1.00 equivalent) dropwise via syringe over 15 minutes. A white precipitate may form.

-

After the addition is complete, remove the cooling bath and allow the solution to warm to 0 °C. Stir for 30 minutes at 0 °C. The resulting clear, pale yellow solution is the LDA reagent, ready for immediate use.

Protocol 2: α-Alkylation of 2-(3-Methyloxetan-3-yl)acetic Acid

Rationale: This protocol details the formation of the lithium enediolate followed by trapping with a suitable electrophile. Benzyl bromide is used as a representative reactive electrophile.

Materials:

-

2-(3-Methyloxetan-3-yl)acetic acid

-

Freshly prepared LDA solution (0.5 M in THF from Protocol 2.1)

-

Anhydrous Tetrahydrofuran (THF)

-

Electrophile (e.g., Benzyl bromide, Methyl iodide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Enolate Formation:

-

Dissolve 2-(3-methyloxetan-3-yl)acetic acid (1.0 equivalent) in anhydrous THF in an oven-dried flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add the freshly prepared LDA solution (2.1 equivalents) dropwise via syringe pump over 20 minutes.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

-

Alkylation:

-

Add the electrophile (e.g., Benzyl bromide, 1.1 equivalents) dropwise to the enolate solution at -78 °C.

-

After the addition is complete, maintain the reaction at -78 °C for an additional 2 hours.

-

Slowly allow the reaction mixture to warm to room temperature and stir overnight (approx. 12-16 hours).

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure α-alkylated product.

-

Caption: Step-by-step experimental workflow for the alkylation reaction.

Expected Scope and Yields

The success of the alkylation is highly dependent on the nature of the electrophile, following the general reactivity trends of SN2 reactions.[5]

| Electrophile (R-X) | Class | Expected Reactivity | Typical Isolated Yield | Notes |

| Methyl iodide (MeI) | Primary | Very High | 85-95% | Highly reactive, reaction is often complete before warming to RT. |

| Benzyl bromide (BnBr) | Benzylic | Very High | 80-90% | Excellent substrate for introducing a benzyl group. |

| Allyl bromide | Allylic | High | 75-85% | Product can be used for further synthetic transformations. |

| n-Butyl iodide | Primary | Good | 70-80% | Slower than the above, requires warming to ensure full conversion. |

| Isopropyl iodide | Secondary | Moderate | 30-50% | Competing E2 elimination becomes a significant side reaction.[5] |

| t-Butyl bromide | Tertiary | Negligible | <5% | Exclusively E2 elimination product is expected. Not a suitable electrophile.[5] |

References

-

Using LDA to Form an Enolate Ion. (2014). Chemistry LibreTexts. [Link]

-

Alkylation of enolates. University of Liverpool. [Link]

-

Ramirez, A., Sun, X., & Collum, D. B. (2006). Lithium diisopropylamide-mediated enolization: catalysis by hemilabile ligands. Journal of the American Chemical Society. [Link]

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition. [Link]

-

Braga, A. A. C., & Taylor, R. J. K. (2018). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

-

Lithium enolates & enolate equivalents. (2024). Making Molecules. [Link]

-

Stafford, N. P., Cheng, M. J., Dinh, D. N., Verboom, K. L., & Krische, M. J. (2021). Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. Journal of the American Chemical Society. [Link]

-

Silvi, M., Melchiorre, P., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. [Link]

-

Lithium diisopropylamide. Wikipedia. [Link]

-

Bull, J. A., & Mousseau, J. J. (2012). Oxetanes and Oxetan-3-ones. Science of Synthesis. [Link]

-

Alkylation of Enolate Ions. (2023). Chemistry LibreTexts. [Link]

-

Yan, K., Gu, Q., & Liu, W. (2018). Lithium Enolate with a Lithium-Alkyne Interaction in the Enantioselective Construction of Quaternary Carbon Centers: Concise Synthesis of (+)-Goniomitine. Journal of the American Chemical Society. [Link]

-

Taylor, R. J. K., & Bull, J. A. (2018). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

-

Bull, J. A., et al. (2018). Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres. Angewandte Chemie International Edition. [Link]

-

Mykhailiuk, P. K., et al. (2023). Visible-light-mediated synthesis of 2-oxetanes via Giese addition to α-oxy radicals. Chemical Science. [Link]

-

Mykhailiuk, P. K., et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

-

Alkylation of Enolate Ions. (2025). Fiveable. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]

- 7. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]

- 8. fiveable.me [fiveable.me]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Using Lithium 2-(3-methyloxetan-3-yl)acetate as a bioisostere building block

[1][2][3]

Executive Summary & Rationale

Lithium 2-(3-methyloxetan-3-yl)acetate (CAS: Derived from acid 1354953-24-6) is the stable lithium salt of 2-(3-methyloxetan-3-yl)acetic acid.[1][2][3] In modern medicinal chemistry, this building block is the "gold standard" reagent for introducing the 3-methyl-3-oxetanyl moiety.[1][2]

The "Oxetane Effect"

This moiety serves as a superior bioisostere for gem-dimethyl (

The 3,3-disubstituted oxetane replacement offers:

-

Reduced Lipophilicity: Lowers LogP/LogD by ~1.0–2.0 units due to the high polarity of the ether oxygen.[1][2][3]

-

Metabolic Blocking: The quaternary center at C3 prevents oxidative metabolism (e.g., CYP450 degradation) at that position.[1][2][3]

-

Solubility Enhancement: The oxetane oxygen acts as a hydrogen bond acceptor (HBA), improving aqueous solubility.[1][2][3]

-

Structural Rigidity: Mimics the steric bulk of a gem-dimethyl group without the "grease."[1][2][3]

Physicochemical Profile (Comparative)

| Property | Gem-Dimethyl Analog | Oxetane Bioisostere | Impact |

| LogP | High (Lipophilic) | Low (Polar) | Improved Solubility |

| H-Bond Acceptors | 0 | 1 (Ether Oxygen) | Better Solvation |

| Metabolic Stability | Low (Benzylic/Allylic oxidation) | High (Quaternary block) | Extended Half-life |

| Conformation | Flexible/Rotatable | Rigid/Puckered | Entropy Reduction |

Structural & Mechanistic Visualization[1][3]

The following diagram illustrates the bioisosteric relationship and the strategic advantage of using the lithium salt form for stability.

Figure 1: The transition from gem-dimethyl to oxetane improves physicochemical properties while maintaining steric coverage.[4][5][6][7][8]

Experimental Protocols

Storage and Handling[1][2][3][10]

-

Stability: The lithium salt is significantly more stable than the free acid, which can undergo polymerization or ring-opening upon prolonged storage.[1][2]

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Desiccate before weighing.

-

Precaution: Avoid strong Lewis acids (e.g.,

,

Protocol A: Direct Amide Coupling (Recommended)

This method utilizes the lithium salt directly without prior acidification, minimizing the risk of acid-catalyzed ring opening.[1][3]

Reagents:

-

Amine Partner (

) (1.0 - 1.2 equiv)[1][2][3] -

Coupling Agent: HATU (1.1 equiv) or T3P (50% in EtOAc, 1.5 equiv)[3]

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 equiv)[1]

-

Solvent: DMF or DCM (Anhydrous)[3]

Step-by-Step Procedure:

-

Dissolution: In a flame-dried flask under Argon, suspend Lithium 2-(3-methyloxetan-3-yl)acetate (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Activation: Add HATU (1.1 equiv) followed by DIPEA (2.0 equiv).[1][2][3] Stir at 0°C for 10 minutes.

-

Coupling: Add the Amine Partner (1.0 equiv).[1][2][3] Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Workup (Crucial):

-

Purification: Dry over

, filter, and concentrate. Purify via Flash Chromatography (Silica gel) using a gradient of DCM/MeOH or Hexanes/EtOAc.[1][2][3]

Protocol B: In-Situ Free Acid Generation (For Sensitive Substrates)

If the coupling requires specific conditions incompatible with lithium cations, generate the free acid in situ under mild conditions.[1][2][3]

Reagents:

Procedure:

Synthetic Workflow Diagram

Figure 2: Decision tree for coupling lithium oxetanyl acetate salts. Method A is preferred for standard applications.[1][2][3]

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Solution |

| Ring Opening (Byproduct) | Acidic conditions during workup or reaction.[1][2][3] | Use Citric Acid instead of HCl for washes.[1][2][3] Ensure solvents are anhydrous.[1][2][3] |

| Low Yield | Lithium salt insolubility in non-polar solvents.[1][2][3] | Use DMF or a DMF/DCM mixture.[1][2][3] Ensure sufficient DIPEA is added to solubilize the carboxylate.[1][2][3] |

| Polymerization | Free acid isolated and stored too long.[1][2][3] | Always generate free acid in situ or use the Lithium salt directly.[1][2][3] |

| Incomplete Coupling | Steric hindrance at the neopentyl-like center.[1][2][3] | Use a stronger coupling agent (e.g., HATU, COMU) or elevated temperature (max 40°C).[3] |

References

-

Wuitschik, G., et al. (2010).[1][2][3] Oxetanes as promising bioisosteres for the gem-dimethyl group.[1][2][3][10][11][12][13] Angewandte Chemie International Edition, 49(48), 8993-8995.[3] Link[3]

-

Müller, K., Faeh, C., & Diederich, F. (2007).[3] Fluorine in pharmaceuticals: looking beyond intuition.[1][2][3] Science, 317(5846), 1881-1886.[3] (Foundational context on polarity modulation). Link[3]

-

Burkhard, J. A., et al. (2010).[1][2][3] Oxetanes in drug discovery: structural and synthetic insights.[1][2][3][14][13] Journal of Medicinal Chemistry, 53(19), 7137-7150.[3] Link[3]

-

Enamine Ltd. Oxetane-incorporating Building Blocks.[1][2][3][13][15] (General supplier data and handling for oxetane salts). Link

Sources

- 1. Oxetanes - Enamine [enamine.net]

- 2. Oxetane-incorporating Building Blocks - Enamine [enamine.net]

- 3. Lithium acetate - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drughunter.com [drughunter.com]

- 7. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. americanelements.com [americanelements.com]

- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 11. 2-(Oxetan-3-yl)acetic acid|Research Chemical [benchchem.com]

- 12. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 13. enamine.net [enamine.net]

- 14. benchchem.com [benchchem.com]

- 15. enamine.net [enamine.net]

Advanced Protocol for Incorporating 3-Methyloxetan-3-yl Groups into Peptides

Abstract

This Application Note details the strategic incorporation of 3-methyloxetan-3-yl motifs into peptide backbones and side chains using Solid-Phase Peptide Synthesis (SPPS). The 3,3-disubstituted oxetane ring serves as a high-value bioisostere for gem-dimethyl and carbonyl groups, offering reduced lipophilicity (LogP), improved aqueous solubility, and enhanced metabolic stability compared to traditional alkyl substituents. While the 3,3-disubstitution pattern confers significant stability to the strained ether ring, susceptibility to acid-catalyzed ring opening during TFA cleavage remains a critical process variable. This guide provides a validated workflow using Fmoc-chemistry, emphasizing steric management during coupling and controlled conditions during resin cleavage to preserve ring integrity.

Part 1: Strategic Planning & Chemical Logic

The Oxetane Advantage

In medicinal chemistry, the "gem-dimethyl effect" is often exploited to restrict conformational freedom and improve target binding. However, adding methyl groups increases lipophilicity, potentially hurting solubility and DMPK properties.

The 3-methyloxetan-3-yl group solves this dilemma:

-

Steric Equivalence: It mimics the spatial bulk of a gem-dimethyl group or an isopropyl group (e.g., in Valine analogs).

-

Dipole & Solvation: The ether oxygen acts as a hydrogen bond acceptor, significantly lowering LogP and increasing solubility.

-

Metabolic Blockade: The quaternary center blocks oxidative metabolism (e.g., P450 hydroxylation) common at tertiary carbon sites.

Stability & Risk Assessment

The primary challenge in SPPS is the acid lability of the oxetane ring.

-

Mechanism of Failure: Strong acids can protonate the ether oxygen, leading to nucleophilic attack (by water or scavengers) and ring opening.

-

Mitigation: 3,3-disubstituted oxetanes are kinetically more stable than mono-substituted variants due to the Thorpe-Ingold effect. However, standard 95% TFA cleavage protocols must be modified to minimize exposure time and temperature.

Resin Selection Matrix

The choice of resin dictates the cleavage conditions.

| Resin Type | Cleavage Condition | Risk to Oxetane | Recommendation |

| 2-Chlorotrityl Chloride (2-CTC) | 1% TFA in DCM | Low | Primary Choice for protected fragments or highly sensitive sequences. |

| Sieber Amide | 1% TFA in DCM | Low | Preferred for C-terminal amides. |

| Rink Amide | 95% TFA | High | Use only if oxetane stability is pre-validated; requires 0°C cleavage. |

| Wang Resin | 95% TFA | High | Not recommended for initial screens. |

Part 2: Experimental Protocols

Protocol A: Preparation of the Building Block

Note: While many oxetane amino acids are now commercially available, custom synthesis often follows the Carreira route.

Target: Fmoc-3-amino-3-methyloxetane-1-carboxylic acid (Oxetane-Aib analog). Key Reference: Wuitschik et al., Angew.[1] Chem. Int. Ed. 2006.

-

Starting Material: 3-methyl-3-nitromethyloxetane.

-

Reduction: Hydrogenation (H2, Pd/C) to the amine.

-

Protection: Standard Fmoc-OSu protection.

-

Oxidation: If starting from the alcohol/hydroxymethyl precursor, oxidation to the carboxylic acid is required (often using Jones reagent or TEMPO, though care must be taken with acid sensitivity).

Protocol B: Solid Phase Coupling (SPPS)

Context: Incorporating the oxetane amino acid (Fmoc-OxAA-OH) into a growing peptide chain. Due to the steric bulk of the quaternary center (similar to Aib), standard coupling conditions are often insufficient.

Reagents:

-

Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.

-

Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine).

-

Solvent: DMF (anhydrous).[2]

Step-by-Step Procedure:

-

Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 mins.

-

Deprotection: Remove previous Fmoc group with 20% Piperidine in DMF (2 x 5 min). Wash 5x with DMF.[3]

-

Activation:

-

Dissolve Fmoc-OxAA-OH (3.0 equivalents) and HATU (2.9 equivalents) in minimal DMF.

-

Add DIPEA (6.0 equivalents).

-

Critical: Pre-activate for only 30-60 seconds. Prolonged activation can lead to racemization or side reactions, though less relevant for Aib analogs (achiral).

-

-

Coupling:

-

Add the activated mixture to the resin.[3]

-

Agitate at Room Temperature for 2 to 4 hours . (Standard amino acids take ~45 mins; oxetanes require extended time due to sterics).

-

Optional: For extremely difficult sequences, perform a double coupling (repeat step 3-4 with fresh reagents).

-

-

Monitoring:

-

Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).

-

Note: If coupling onto the oxetane amine (i.e., the oxetane is already on resin and you are adding the next AA), the amine is sterically hindered. Use HATU/HOAt and extend reaction time to 4-6 hours or overnight.

-

Protocol C: Controlled Cleavage & Isolation

This is the critical control point.

Method 1: The "Safety-First" Approach (2-CTC Resin)

-

Wash resin 3x DCM.

-

Treat with 1% TFA / 5% TIS / 94% DCM (v/v/v).

-

Agitate for 2 minutes. Filter into a flask containing 10% Pyridine in Methanol (to neutralize immediately).

-

Repeat 5-10 times.

-

Concentrate filtrate. This yields the protected peptide.

-

Global Deprotection (Solution Phase): Treat the residue with a modified cocktail (e.g., 50% TFA, 5% TIS, 45% DCM) at 0°C and monitor by HPLC every 15 minutes to catch the product before ring opening occurs.

Method 2: Direct Cleavage (Rink Amide/Wang) Use this only if the specific oxetane motif is known to be moderately acid-stable.

-

Cooling: Pre-cool the cleavage cocktail (92.5% TFA, 2.5% TIS, 2.5% H2O, 2.5% DODT) to 0°C .

-

Application: Add cold cocktail to the resin.

-

Incubation: Agitate at 0°C for 30 minutes , then allow to warm to RT for a maximum of 60-90 minutes. Do not leave overnight.

-

Precipitation: Filter directly into cold diethyl ether (-20°C).

-

Centrifugation: Spin down, decant ether, and wash pellet 2x with cold ether to remove residual acid immediately.

Part 3: Visualization & Data

Workflow Diagram

The following diagram illustrates the decision logic for resin selection and cleavage based on the specific oxetane derivative's stability.

Figure 1: Decision matrix for resin selection and cleavage conditions to minimize oxetane ring opening.

QC Data Interpretation Table

When analyzing the final product, use this table to distinguish the intact product from the ring-opened byproduct.

| Feature | Intact Oxetane Peptide | Ring-Opened Byproduct (Hydrolysis) |

| Mass Spec (ESI) | Calculated Mass ( | |

| ¹H NMR (Oxetane) | Distinct doublets | Disappearance of ring signals; appearance of broad alkyl signals |

| ¹³C NMR | Characteristic signal | Shift to |

| Retention Time | Standard (More polar than gem-dimethyl analog) | Shifted (Usually more polar due to free -OH) |

Part 4: References

-

Wuitschik, G., et al. (2006).[1] Oxetanes as Promising Modules in Drug Discovery.[1][4] Angewandte Chemie International Edition, 45(46), 7736–7739. Link

-

Wuitschik, G., et al. (2010).[1] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. Link

-

Möller, G. P., et al. (2017).[1] Oxetanyl Amino Acids for Peptidomimetics.[1][5][6][7] Organic Letters, 19(10), 2510–2513. Link

-

Beadle, J. D., et al. (2016).[6] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[4][6][7] Chemical Reviews, 116, 4348–4418. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. neb.com [neb.com]

- 3. Peptide Resin Loading Protocols [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Solid-Phase Synthesis of Oxetane Modified Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

Standard operating procedure for handling Lithium 2-(3-methyloxetan-3-yl)acetate

An Application Guide for the Safe Handling and Use of Lithium 2-(3-methyloxetan-3-yl)acetate

Abstract

This document provides a comprehensive standard operating procedure (SOP) for the safe handling, storage, and application of Lithium 2-(3-methyloxetan-3-yl)acetate (CAS RN: 1416271-19-6). As a valuable building block in modern medicinal chemistry, the oxetane moiety imparts desirable physicochemical properties to target molecules.[1][2] This guide is intended for researchers, chemists, and drug development professionals. It moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring both safety and experimental integrity. The protocols herein cover risk assessment, personal protective equipment (PPE), experimental setup, emergency procedures, and waste disposal.

Section 1: Compound Identification and Physicochemical Properties

Lithium 2-(3-methyloxetan-3-yl)acetate is a lithium salt of a carboxylic acid containing a 3-methyloxetane functional group. It is crucial to distinguish this compound from highly reactive and pyrophoric organolithium reagents like n-butyllithium. As a lithium carboxylate, it is a stable, solid compound under standard laboratory conditions.[3][4] Its primary utility is as a nucleophilic building block for introducing the methyloxetane-acetate side chain in organic synthesis.

Table 1: Physicochemical Properties of Lithium 2-(3-methyloxetan-3-yl)acetate

| Property | Value | Source |

| IUPAC Name | Lithium 2-(3-methyloxetan-3-yl)acetate | N/A |

| Synonyms | Lithium 3-Methyloxetanylacetate | [5] |

| CAS Number | 1416271-19-6 | [5] |

| Molecular Formula | C₆H₉LiO₃ | Derived |

| Molecular Weight | 136.08 g/mol | Derived |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | Data not available. For comparison, Lithium Acetate melts at 286 °C.[4] | [4] |

| Solubility | Soluble in water. Expected to have some solubility in polar protic solvents. | [4] |

| Thermal Stability | Lithium carboxylates are generally thermally stable. Lithium acetate decomposes above its melting point.[6][7] | [6][7] |

Section 2: Hazard Identification and Risk Assessment

The primary risks associated with Lithium 2-(3-methyloxetan-3-yl)acetate are related to its potential as a skin and eye irritant and the systemic effects of lithium compounds if ingested.[6][8] It is not pyrophoric and does not spontaneously ignite in air.[9][10]

Health Hazards

-

Eye Contact: May cause serious eye irritation.[6]

-

Skin Contact: May cause skin irritation upon prolonged or repeated contact.[8][11]

-

Inhalation: Inhalation of dust may cause respiratory tract irritation.[8]

-

Ingestion: Harmful if swallowed. Accidental ingestion of lithium compounds can lead to systemic toxicity, affecting the nervous system.[6][8]

Chemical Reactivity Hazards

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids. Reaction with strong acids will protonate the carboxylate, forming 2-(3-methyloxetan-3-yl)acetic acid and releasing heat.[8][11]

-

Oxetane Ring Stability: The oxetane ring is a strained four-membered ether. While more stable than an epoxide, it can be opened under harsh conditions, such as by strong organometallic reagents or in the presence of strong Lewis or Brønsted acids.[1][12] Under the neutral or basic conditions typical for using this reagent as a nucleophile, the ring is generally stable.[13]

Risk Mitigation Diagram

The following diagram outlines the logical flow for mitigating the identified risks.

Caption: Logical workflow for risk mitigation.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

Adherence to proper engineering controls and PPE is the primary defense against chemical exposure.

-

Engineering Controls: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust.[10][14] The work area should be equipped with an accessible safety shower and eyewash station.[14]

-

Personal Protective Equipment (PPE):

-

Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are mandatory.[14]

-

Hand Protection: Nitrile gloves are required. Gloves should be inspected before use and changed immediately if contaminated.[8][14]

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes must be worn.[10][14]

-

Section 4: Storage and Handling Procedures

Receiving and Storage

-

Storage: Upon receipt, store the container in a cool, dry, well-ventilated area away from incompatible materials like strong acids and oxidizers. A desiccator is recommended for long-term storage to prevent moisture absorption, as lithium salts can be hygroscopic.

-

Container Integrity: Ensure the container is tightly sealed when not in use.[14] Label the container clearly with the chemical name and any relevant hazard warnings.

General Handling Workflow

Caption: Step-by-step workflow for handling the reagent.

Section 5: Experimental Protocols

As a Senior Application Scientist, the true value of a reagent is in its application. The following protocols provide a practical guide for using Lithium 2-(3-methyloxetan-3-yl)acetate.

Protocol 5.1: Preparation of a 0.5 M Stock Solution in Methanol

Causality: Methanol is a common polar protic solvent. A stock solution allows for accurate and repeatable dispensing of the reagent for multiple reactions.

-

Preparation: Ensure all glassware is clean and dry.

-

Tare Vessel: In a fume hood, place a clean, dry beaker or flask on a balance and tare its weight.

-

Weigh Reagent: Carefully weigh the desired amount of Lithium 2-(3-methyloxetan-3-yl)acetate into the tared vessel. For example, for 20 mL of a 0.5 M solution, weigh 1.36 g of the compound.

-

Add Solvent: Slowly add the calculated volume of methanol (e.g., 20 mL) to the flask while stirring with a magnetic stir bar until the solid is fully dissolved.

-

Storage: Transfer the solution to a clean, labeled storage bottle with a secure cap. Store in a cool, dark place.

Protocol 5.2: Example Application: Nucleophilic Acylation

This hypothetical protocol demonstrates the use of the reagent as a nucleophile to react with an acyl chloride, forming a mixed anhydride intermediate.

Causality: The carboxylate anion is a moderate nucleophile that can react with highly electrophilic centers like acyl chlorides. This reaction type is a fundamental transformation in organic synthesis.

-

Inert Atmosphere: Set up an oven-dried, three-necked flask equipped with a stir bar, a thermometer, and a septum under an inert atmosphere of nitrogen or argon.[9][15]

-

Solvent Addition: Add 10 mL of anhydrous Tetrahydrofuran (THF) to the flask via syringe.

-

Substrate Addition: Add 1.0 equivalent of the desired acyl chloride (e.g., benzoyl chloride) to the stirring solvent.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a precautionary measure to control the initial exotherm of the reaction.

-

Reagent Addition: Slowly add 1.1 equivalents of Lithium 2-(3-methyloxetan-3-yl)acetate (as a solid or a solution in a compatible solvent) to the reaction mixture dropwise or in small portions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench by adding saturated aqueous ammonium chloride solution.

-

Work-up & Purification: Transfer the mixture to a separatory funnel, extract with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Reaction Diagram

Caption: Hypothetical acylation reaction pathway.

Section 6: Emergency Procedures

-

Spill Response:

-

Small Spill (< 1 L): For a solid spill, gently sweep up the material to avoid raising dust and place it in a labeled container for waste disposal.[10] For a solution spill, absorb with an inert material (e.g., sand, vermiculite), collect, and place in a sealed container for disposal.[14]

-

Large Spill (> 1 L): Evacuate the area and contact the institution's Environmental Health & Safety (EH&S) department immediately.[10][16]

-

-

Fire Response:

-

First Aid:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8][18]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[8][11]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[8][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][18]

-

Section 7: Waste Disposal

-

Contaminated Materials: All materials contaminated with Lithium 2-(3-methyloxetan-3-yl)acetate (e.g., gloves, absorbent pads, glassware) must be disposed of as hazardous chemical waste.[16][19]

-

Unused Reagent: Unused or excess reagent must be collected in a clearly labeled hazardous waste container.[14]

-

Labeling: All waste containers must be sealed, properly labeled with the full chemical name, and stored in a designated satellite accumulation area before collection by EH&S.[14][19]

Section 8: References

-

Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Environmental Health and Safety. [URL: https://www.google.com/url?q=https://www.che.udel.edu/pdf/Safe%2520Handling%2520of%2520Organolithium%2520Compounds.pdf]

-

University of Connecticut. (n.d.). CB-LSOP-Organolithiums.docx. [URL: https://ehs.uconn.edu/wp-content/uploads/sites/253/2018/10/CB-LSOP-Organolithiums.pdf]

-

Wiemer, A. J., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [URL: https://www.jove.com/t/54686/a-protocol-for-safe-lithiation-reactions-using-organolithium]

-

University of California, Santa Barbara. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. [URL: https://www.ehs.ucsb.edu/sites/default/files/docs/sop/Pyrophorics-OrganolithiumReagentsSOP.pdf]

-

ResearchGate. (2025). Safe handling of organolithium compounds in the laboratory | Request PDF. [URL: https://www.researchgate.net/publication/229040375_Safe_handling_of_organolithium_compounds_in_the_laboratory]

-

American Elements. (n.d.). Lithium Acetate. [URL: https://www.americanelements.com/lithium-acetate-546-89-4]

-

Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00225]

-

Urban, M., et al. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/19/134]

-

University of California, Irvine. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [URL: https://www.ehs.uci.edu/sop/pyrophorics/pyrophorics.pdf]

-

G-Biosciences. (n.d.). Safety Data Sheet. [URL: https://www.gbiosciences.com/image/pdfs/msds/786-359_msds.pdf]

-

Wikipedia. (n.d.). Organolithium reagent. [URL: https://en.wikipedia.org/wiki/Organolithium_reagent]

-

Datasheet Archive. (n.d.). Lithium acetate. [URL: https://www.datasheetarchive.com/pdf/download.php?id=e4026365b26759715915998132d7a22e676156&type=M&term=LITHIUM%2520ACETATE]

-

MilliporeSigma. (2025). Safety Data Sheet. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/517992]

-

Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. [URL: https://www.beilstein-journals.org/bjoc/articles/19/134]

-

Chemistry Steps. (2025). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. [URL: https://www.chemistrysteps.com/grignard-organolithium-gilman-reagents-reactions/]

-

Chemical Bull. (2026). Material Safety Data Sheet (MSDS). [URL: https://chemicalbull.com/wp-content/uploads/2022/01/Lithium-Acetate-Dihydrate-MSDS.pdf]

-

ChemicalBook. (n.d.). Lithium acetate - Safety Data Sheet. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?casno=546-89-4]

-

Taylor & Francis. (n.d.). Organolithium reagents – Knowledge and References. [URL: https://www.taylorfrancis.com/engineering/organolithium-reagents]

-

PubChem. (n.d.). Lithium 2-(oxetan-3-yloxy)acetate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/137945334]

-